molecular formula C12H17NO3 B12043811 Ethyl 3-amino-3-(3-methoxyphenyl)propanoate

Ethyl 3-amino-3-(3-methoxyphenyl)propanoate

Cat. No.: B12043811
M. Wt: 223.27 g/mol
InChI Key: PORIRKMXFGLHFJ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(3-methoxyphenyl)propanoate is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . This compound is characterized by the presence of an amino group, a methoxyphenyl group, and an ester functional group. It is commonly used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-3-(3-methoxyphenyl)propanoate typically involves the esterification of 3-amino-3-(3-methoxyphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(3-methoxyphenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-3-(3-methoxyphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-3-(3-methoxyphenyl)propanoate is unique due to the presence of the methoxy group at the meta position on the phenyl ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Biological Activity

Ethyl 3-amino-3-(3-methoxyphenyl)propanoate, also known as a derivative of propanoic acid, has garnered attention in various fields of biological and medicinal chemistry. This compound exhibits a range of biological activities that are essential for its application in pharmacology and biochemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound has the molecular formula C12H17NO3C_{12}H_{17}NO_3 and features an amino group, a methoxyphenyl group, and an ester functional group. The presence of these functional groups is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Interactions : The amino group can form hydrogen bonds with the active sites of enzymes, facilitating enzyme-substrate interactions. This property makes it useful in studying enzyme kinetics and mechanisms.
  • Receptor Binding : The methoxyphenyl group enhances hydrophobic interactions with various receptors, which can modulate receptor activity and influence downstream signaling pathways.

1. Antimicrobial Activity

Research has indicated that various derivatives of propanoic acid exhibit antimicrobial properties. This compound has been evaluated for its efficacy against specific bacterial strains. A study demonstrated that similar compounds showed significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

2. Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies have shown that derivatives with similar structures can induce apoptosis in cancer cell lines such as HeLa cells. The mechanism appears to involve the modulation of histone deacetylase (HDAC) activity, leading to altered gene expression profiles conducive to cell death .

CompoundIC50 (μM)Target
This compound11.0HeLa cells
Doxorubicin2.29HeLa cells

3. Neurological Effects

Recent research has explored the potential neuroprotective effects of similar compounds targeting metabotropic glutamate receptors (mGluRs). These receptors are implicated in various neurological disorders. Compounds that interact with mGluR subtypes have shown promise in preclinical models for conditions such as Alzheimer's disease and Parkinson's disease . this compound may share these properties due to structural similarities.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

  • Substitution Effects : Variations in the methoxy group position significantly influence binding affinity and biological activity. For instance, para-substituted derivatives often exhibit enhanced potency compared to ortho or meta substitutions .
  • Functional Group Modifications : Altering the amino group can lead to changes in solubility and bioavailability, impacting overall efficacy .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of propanoic acid derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, supporting its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Apoptosis

A series of experiments evaluated the anticancer activity of this compound on various cancer cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutics, demonstrating its potential as a lead compound for further development .

Properties

IUPAC Name

ethyl 3-amino-3-(3-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-3-16-12(14)8-11(13)9-5-4-6-10(7-9)15-2/h4-7,11H,3,8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORIRKMXFGLHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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